tert-butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate
Description
tert-Butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 2165623-83-4) is a chiral spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 1 and 7. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety, enabling its use in multistep organic syntheses, particularly in pharmaceuticals and asymmetric catalysis. Its stereochemical configuration (5R) is critical for applications requiring precise spatial orientation, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
tert-butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBANXJWOBNBLH-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A seven-step synthesis, initially developed for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, offers a template for analogous spirocycles (Figure 1). The sequence begins with ethyl malonate and progresses through reduction, tosylation, cyclization, and protective group manipulations.
Stepwise Procedure
-
Step 1: Ethyl Malonate Activation
Ethyl malonate reacts with ethanol under reflux (25–80°C, 5 hours) to form a diester intermediate. -
Step 2: Lithium Borohydride Reduction
The diester undergoes reduction with lithium borohydride in tetrahydrofuran (0–70°C, 2.5 hours), yielding a diol. -
Step 3: Tosylation
p-Toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) introduces a leaving group for subsequent cyclization. -
Step 4: Cyclization
Cesium carbonate in acetonitrile (25–90°C, 3 hours) facilitates spirocycle formation via nucleophilic substitution. -
Step 5: Magnesium-Mediated Reduction
Magnesium chips in methanol (25–80°C, 1 hour) reduce residual functional groups. -
Step 6: Boc Protection
Boc anhydride in dichloromethane (25°C, 12 hours) installs the tert-butyloxycarbonyl group. -
Step 7: Deprotection
Palladium-carbon-catalyzed hydrogenation in methanol (25°C, 3 hours) removes protective groups, yielding the final product.
Yield and Optimization
The overall yield for this method is approximately 40–50%, with the cyclization (Step 4) and Boc protection (Step 6) being rate-limiting. Solvent selection (acetonitrile for cyclization, dichloromethane for tosylation) ensures optimal reaction kinetics.
Two-Step Epoxidation and Ring Expansion
Methodology
An alternative route employs epoxidation and ring expansion to construct the spiro framework (Figure 2). This method, optimized for 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester, achieves a 70.7% yield over two steps.
Synthetic Details
-
Step 1: Alkylation
Sodium hydride in tetrahydrofuran (60–120°C, 8 hours) mediates the coupling of a benzyl-protected amine with an alkylating agent. -
Step 2: Epoxidation
Metachloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (10–60°C, 12 hours) induces epoxide formation, followed by spontaneous ring expansion.
Advantages
-
Efficiency : Fewer steps reduce cumulative yield loss.
-
Scalability : THF and DCM are cost-effective solvents for industrial use.
Comparative Analysis of Synthetic Approaches
Critical Observations
-
The two-step method offers superior yield and scalability but requires specialized starting materials.
-
Neither method explicitly addresses the (5R) enantiomer, necessitating post-synthesis chiral resolution or asymmetric catalysis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and other biologically relevant systems .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of tert-butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other substrates, thereby influencing their reactivity and stability. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Stereochemical Variants
- (S)-Isomer: tert-Butyl (5S)-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 2323066-69-7) exhibits reversed stereochemistry, which significantly impacts its interactions in chiral environments. For example, the (S)-isomer may display distinct binding affinities in drug-receptor complexes compared to the (R)-form, as observed in PARP inhibitor syntheses .
- tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1523572-07-7): The expanded spiro[4.5] system introduces greater conformational flexibility, which may enhance entropy penalties in molecular recognition processes .
Heteroatom Substitution
- This substitution increases lipophilicity (logP) and may improve membrane permeability but reduces hydrogen-bond acceptor capacity .
Ring Size and Substituent Effects
- Spiro[3.5]nonane Derivatives: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1023301-84-9) features a smaller spiro system, increasing ring strain and reactivity. This compound is a precursor to D4R antagonists, where constrained geometry improves target selectivity . tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 674792-08-6): Used in PARP inhibitor synthesis, its compact structure may limit off-target interactions but reduce metabolic stability .
Physical Properties
Biological Activity
tert-butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 2165623-83-4
- Purity : 98%
- Physical Form : Colorless to yellow liquid
Pharmacological Profile
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some diazaspiro compounds have shown effectiveness against various bacterial strains.
- CNS Activity : Certain derivatives display potential as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
The mechanisms underlying the biological activity of this compound may involve:
- Receptor Binding : Interaction with specific receptors in the central nervous system (CNS) could mediate its anxiolytic effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Study 2: CNS Activity Assessment
In a preclinical model assessing anxiety-like behavior in rodents, administration of this compound resulted in a significant reduction in anxiety-related behaviors compared to control groups. This suggests potential for development as an anxiolytic agent.
| Treatment Group | Anxiety Score (Open Field Test) |
|---|---|
| Control | 8.2 ± 0.5 |
| Treatment | 5.3 ± 0.3* |
*Significantly different from control (p < 0.05).
Q & A
Basic Question: What are the essential safety precautions for handling tert-butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate in laboratory settings?
Methodological Answer:
When handling this compound, adhere to the following protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and remove them using proper techniques to avoid contamination .
- Ventilation: Work in a fume hood to minimize inhalation risks, as no respiratory sensitization data exists .
- Storage: Store refrigerated (2–8°C) in tightly sealed containers, away from ignition sources. Ensure containers are upright to prevent leakage .
- Spill Management: Use dry sand or alcohol-resistant foam for containment. Avoid water to prevent electrostatic discharge .
Basic Question: How should researchers ensure the stability of this compound during storage and experimentation?
Methodological Answer:
Stability is maintained under recommended conditions:
- Temperature Control: Refrigerate at 2–8°C to prevent thermal decomposition. Monitor storage units with calibrated thermometers .
- Moisture Avoidance: Use desiccants in storage containers, as hydrolysis risks are unknown but plausible for similar spiro compounds .
- Light Exposure: Store in amber glassware or opaque containers to mitigate photodegradation, a common issue for tert-butyl esters .
Advanced Question: How can researchers address the lack of toxicological and ecological data for risk assessment?
Methodological Answer:
In absence of comprehensive
- Surrogate Analysis: Use toxicity data from structurally analogous diazaspiro compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, which exhibits H302/H315 hazards) to infer risks .
- In Silico Modeling: Apply tools like QSAR (Quantitative Structure-Activity Relationship) to predict acute toxicity and environmental persistence .
- Precautionary Measures: Implement tiered testing: start with in vitro assays (e.g., Ames test for mutagenicity) before scaling to in vivo studies .
Advanced Question: What synthetic strategies optimize the yield and purity of this compound?
Methodological Answer:
Synthesis and purification require precision:
- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent tert-butyl group cleavage .
- Catalysis: Explore Pd-mediated cross-coupling or enzymatic methods for stereochemical control, critical for the (5R) configuration .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in cold ethanol to isolate high-purity crystals .
Advanced Question: How can computational tools enhance the study of this compound’s reactivity and degradation pathways?
Methodological Answer:
Computational methods provide critical insights:
- Reactivity Simulations: Use DFT (Density Functional Theory) to model spiro ring opening or tert-butyl deprotection under acidic conditions .
- Degradation Pathways: Apply COMSOL Multiphysics to simulate thermal decomposition products (e.g., CO, NOx) during combustion scenarios .
- AI-Driven Optimization: Train machine learning models on reaction databases to predict optimal solvents/catalysts for functionalization .
Basic Question: What are the best practices for environmentally responsible disposal of this compound?
Methodological Answer:
Disposal must comply with regulations:
- Waste Collection: Use licensed hazardous waste contractors for incineration, as landfilling risks groundwater contamination .
- Deactivation: Quench reactive intermediates with aqueous sodium bicarbonate before disposal to neutralize acidic byproducts .
- Documentation: Maintain records of disposal volumes and methods for regulatory audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
